molecular formula C16H21NO4 B6268253 2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetic acid CAS No. 1158755-33-9

2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetic acid

Cat. No.: B6268253
CAS No.: 1158755-33-9
M. Wt: 291.34 g/mol
InChI Key: NFXPCCOFWNEQCF-UHFFFAOYSA-N
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Description

2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetic acid (TBCA) is a synthetic compound that has been studied for its potential applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. TBCA is a versatile compound that is used in a variety of synthetic reactions and is also used as a building block for the synthesis of biologically active compounds. In addition, TBCA has been studied for its potential use as a drug target and for its ability to modulate the activity of enzymes and other proteins.

Scientific Research Applications

2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetic acid has been studied for its potential applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, this compound has been used as a building block for the synthesis of biologically active compounds. In medicinal chemistry, this compound has been studied for its potential use as a drug target and for its ability to modulate the activity of enzymes and other proteins. In biochemistry, this compound has been used to study the structure and function of proteins and to investigate the mechanism of action of drugs.

Mechanism of Action

2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetic acid has been studied for its ability to modulate the activity of enzymes and other proteins. The mechanism of action of this compound is not fully understood, but it is believed to involve the binding of the compound to certain amino acids in the active site of the enzyme or protein. This binding can either activate or inhibit the activity of the enzyme or protein, depending on the specific amino acid that is bound.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of cells. Studies have shown that this compound can modulate the activity of enzymes and other proteins involved in various biochemical pathways, such as those involved in the metabolism of carbohydrates, lipids, and proteins. In addition, this compound has been shown to affect the expression of certain genes, and to regulate the expression of certain hormones.

Advantages and Limitations for Lab Experiments

The use of 2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetic acid in laboratory experiments has several advantages. This compound is a relatively inexpensive compound, and it is readily available. In addition, this compound is a versatile compound that can be used in a variety of synthetic reactions. However, this compound is not suitable for use in all laboratory experiments. For example, this compound is not suitable for use in experiments that involve the use of high temperatures or strong acids, as it can be degraded by these conditions.

Future Directions

There are several potential future directions for the use of 2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetic acid in scientific research. For example, further research could be conducted to investigate the mechanism of action of this compound and to explore its potential applications in the fields of medicinal chemistry and biochemistry. In addition, further research could be conducted to explore the potential effects of this compound on the biochemical and physiological processes of cells. Furthermore, further research could be conducted to explore the potential applications of this compound in the synthesis of biologically active compounds. Finally, further research could be conducted to explore the potential toxicity of this compound and to develop methods for its safe and effective use in laboratory experiments.

Synthesis Methods

2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetic acid can be synthesized through several different methods. The most common methods involve the reaction of tert-butyl bromide with an aldehyde or ketone in the presence of an acid catalyst. This reaction produces a tert-butyl ester, which can then be converted to the desired this compound product by hydrolysis. Other methods of synthesis include the reaction of tert-butyl chloride and a carboxylic acid in the presence of a base, or the reaction of tert-butyl bromide with a carboxylic acid in the presence of a base.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetic acid' involves the protection of the amine group, followed by the reduction of the ketone group, and then the introduction of the carboxylic acid group.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline", "tert-butyl chloroformate", "sodium borohydride", "acetic anhydride", "glacial acetic acid", "triethylamine", "dichloromethane", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate in the presence of triethylamine and dichloromethane", "Reduction of the ketone group with sodium borohydride in the presence of glacial acetic acid and diethyl ether", "Hydrolysis of the tert-butyl ester group with sodium hydroxide in water", "Acetylation of the resulting amine with acetic anhydride in the presence of triethylamine and dichloromethane", "Neutralization of the reaction mixture with hydrochloric acid", "Isolation and purification of the product" ] }

1158755-33-9

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-6-yl]acetic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-7-6-12-8-11(9-14(18)19)4-5-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,19)

InChI Key

NFXPCCOFWNEQCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CC(=O)O

Purity

95

Origin of Product

United States

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